molecular formula C23H18BrN3O7 B11546733 [2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

Cat. No.: B11546733
M. Wt: 528.3 g/mol
InChI Key: LBXVVNQAEQVJRH-DHRITJCHSA-N
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Description

[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound that features a combination of methoxy, nitrophenoxy, hydrazinylidene, and bromobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps:

    Formation of 2-(2-nitrophenoxy)acetic acid: This can be achieved by nitration of phenol followed by etherification with chloroacetic acid.

    Acylation with hydrazine: The 2-(2-nitrophenoxy)acetic acid is then reacted with hydrazine to form the corresponding hydrazide.

    Condensation with 2-methoxy-4-formylphenyl 3-bromobenzoate: The hydrazide is then condensed with 2-methoxy-4-formylphenyl 3-bromobenzoate under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules. Biology Medicine : Investigated for its potential as an anti-inflammatory or anticancer agent. Industry : Used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitrophenoxy and hydrazinylidene groups could play a role in binding to biological targets, while the bromobenzoate moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

    [2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate: Lacks the bromine atom, which may affect its reactivity and applications.

    [2-methoxy-4-[(E)-[[2-(2-aminophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate: Contains an amine group instead of a nitro group, which could alter its chemical behavior and biological activity.

Uniqueness: The presence of both the nitrophenoxy and bromobenzoate groups in [2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate makes it unique, as these groups can participate in a variety of chemical reactions, providing versatility in its applications.

Properties

Molecular Formula

C23H18BrN3O7

Molecular Weight

528.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H18BrN3O7/c1-32-21-11-15(9-10-20(21)34-23(29)16-5-4-6-17(24)12-16)13-25-26-22(28)14-33-19-8-3-2-7-18(19)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+

InChI Key

LBXVVNQAEQVJRH-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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